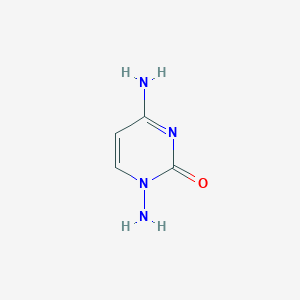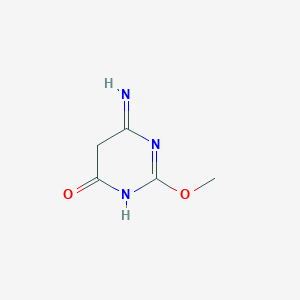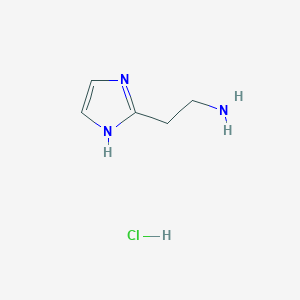
1,4-Diaminopyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diaminopyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring with two amino groups at positions 1 and 4, and a keto group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diaminopyrimidin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of guanidine with malonic acid derivatives under acidic or basic conditions can yield this compound. The reaction typically requires heating and the use of solvents such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification steps like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Diaminopyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
1,4-Diaminopyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which 1,4-diaminopyrimidin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Similar structure but with amino groups at positions 2 and 4.
1,3-Diaminopyrimidin-2(1H)-one: Similar structure with amino groups at positions 1 and 3.
Pyrimidine-2,4-diamine: Similar structure with amino groups at positions 2 and 4.
Uniqueness
1,4-Diaminopyrimidin-2(1H)-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C4H6N4O |
|---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
1,4-diaminopyrimidin-2-one |
InChI |
InChI=1S/C4H6N4O/c5-3-1-2-8(6)4(9)7-3/h1-2H,6H2,(H2,5,7,9) |
InChI Key |
KDXVHZYQDLWWGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)


![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)









